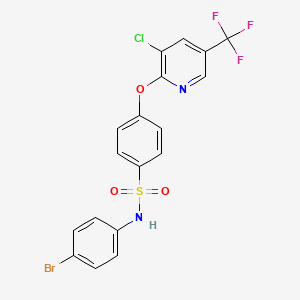
N-(4-Bromophenyl)-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Bromophenyl)-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonamide is a useful research compound. Its molecular formula is C18H11BrClF3N2O3S and its molecular weight is 507.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-Bromophenyl)-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonamide is a compound of interest due to its potential biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H13BrClF3N2O2S
- Molecular Weight : 458.71 g/mol
- CAS Number : Not specified in the sources.
This compound features a sulfonamide group, which is known for its diverse biological activities, particularly in medicinal chemistry.
- Inhibition of Enzymatic Activity : Sulfonamides often act as inhibitors of certain enzymes involved in metabolic pathways. The presence of the bromophenyl and pyridinyl moieties may enhance this inhibitory effect through specific interactions with enzyme active sites.
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity by inhibiting bacterial folic acid synthesis. This mechanism may be applicable to this compound, potentially making it effective against certain bacterial strains.
- Cardiovascular Effects : Research on related sulfonamide derivatives indicates that they can influence perfusion pressure and coronary resistance in cardiovascular models. For instance, studies have shown that certain sulfonamides can modulate calcium channel activity, leading to changes in blood pressure regulation .
Study 1: Cardiovascular Effects
A study evaluated the impact of various benzenesulfonamide derivatives on isolated rat hearts. The results indicated that specific compounds significantly decreased perfusion pressure and coronary resistance compared to control groups. The findings suggest that these compounds may interact with biomolecules involved in cardiovascular regulation .
| Compound | Dose (nM) | Effect on Perfusion Pressure | Effect on Coronary Resistance |
|---|---|---|---|
| Control | - | - | - |
| Sulfonamide A | 0.001 | Decreased | Decreased |
| Sulfonamide B | 0.001 | Decreased | Decreased |
Study 2: Antimicrobial Activity
In a screening study, related sulfonamide compounds were tested for their antimicrobial efficacy against various bacterial strains. The results showed promising activity against Gram-positive bacteria, indicating potential therapeutic applications for this compound in treating infections caused by resistant strains .
Comparative Analysis with Other Compounds
To understand the relative biological activity of this compound, it is useful to compare it with related sulfonamides:
Propiedades
IUPAC Name |
N-(4-bromophenyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrClF3N2O3S/c19-12-1-3-13(4-2-12)25-29(26,27)15-7-5-14(6-8-15)28-17-16(20)9-11(10-24-17)18(21,22)23/h1-10,25H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGPKLZQFRHQQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrClF3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













